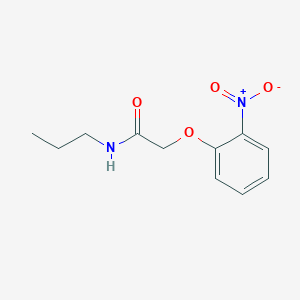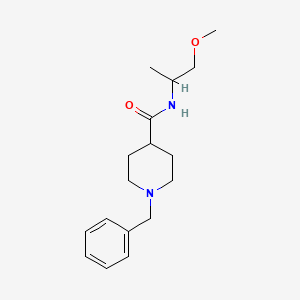
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one, also known as PBZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBZ belongs to the class of benzoxazinone derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been suggested that 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been found to modulate the activity of various signaling pathways involved in cancer cell growth and survival, including the Akt and MAPK pathways.
Vorteile Und Einschränkungen Für Laborexperimente
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to exhibit low toxicity in vitro and in vivo. However, one limitation of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one. One area of interest is the development of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one, which may provide insights into its biological activities. Additionally, further studies are needed to evaluate the safety and efficacy of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one in vivo, as well as its potential interactions with other drugs.
Synthesemethoden
The synthesis of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-aminobenzoic acid with piperidine and isocyanate. The resulting product is then subjected to cyclization to form 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one. This method has been reported to yield 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one with high purity and yield.
Wissenschaftliche Forschungsanwendungen
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to possess anti-viral activity against HIV-1 and herpes simplex virus.
Eigenschaften
IUPAC Name |
6-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-9-19-12-5-4-10(8-11(12)15-13)14(18)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTZRMPEVIBPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)




![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)

![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)
![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)

